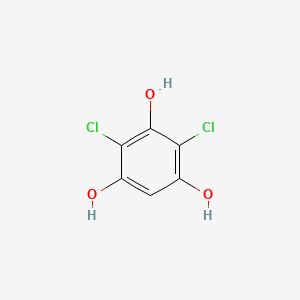
2,4-Dichlorobenzene-1,3,5-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichlorobenzene-1,3,5-triol is an organic compound with the molecular formula C6H4Cl2O3 . It is a solid substance and its IUPAC name is 2,4-dichlorobenzene-1,3,5-triol . The compound has a molecular weight of 195 . It is stored in a dry room at normal temperature .
Molecular Structure Analysis
The InChI code for 2,4-Dichlorobenzene-1,3,5-triol is 1S/C6H4Cl2O3/c7-4-2(9)1-3(10)5(8)6(4)11/h1,9-11H . This indicates that the compound has two chlorine atoms and three hydroxyl groups attached to a benzene ring.Physical And Chemical Properties Analysis
2,4-Dichlorobenzene-1,3,5-triol is a solid substance . It is stored in a dry room at normal temperature . The compound has a molecular weight of 195 .科学的研究の応用
Catalytic Oxidation Studies
Research has shown that substances like 1,2-dichlorobenzene undergo catalytic oxidation over various transition metal oxides, indicating potential applications of similar compounds in environmental remediation and pollutant processing. Such studies contribute to understanding the interactions and effectiveness of different catalysts in oxidative reactions (Krishnamoorthy, Rivas, & Amiridis, 2000).
Solvatochromic Effect Studies
The solvatochromic effects on absorption spectra of related molecules, such as 4-((2-ethylphenyl)diazenyl)benzene-1,3-diol and 2-((2-ethylphenyl)diazenyl)benzene-1,3,5-triol, have been studied. These effects are significant for understanding solute–solvent interactions, which are crucial in various chemical and pharmaceutical processes (Gülseven et al., 2009).
Reductive Dechlorination Research
Studies on the reductive dechlorination of trichloro- and dichlorobenzene isomers have implications for environmental science, particularly in the bioremediation of chlorinated pollutants. These insights are crucial for developing strategies to treat and manage chlorinated organic compounds in the environment (Bosma et al., 1988).
Photocatalysis and Photochemical Studies
The study of photocatalysis and photochemical reactions involving chlorobenzenes, such as 1,4-dichlorobenzene, provides insights into advanced oxidation processes. These processes have applications in water treatment and environmental remediation (Selli et al., 2008).
Interaction with Silicon Surfaces
Research on the interaction of dichlorobenzene isomers with silicon surfaces, such as in photoinduced localized atomic reactions, offers valuable insights for material science and nanotechnology. Understanding these interactions is key for developing new materials and technologies (Lu, Polanyi, & Rogers, 2000).
Bacterial Dechlorination and Biodegradation
The microbial degradation of chlorinated benzenes, including the study of specific bacterial strains capable of dechlorinating these compounds, has important implications for environmental biotechnology. These findings contribute to the development of bioremediation strategies for persistent organic pollutants (de Bont et al., 1986).
Safety and Hazards
特性
IUPAC Name |
2,4-dichlorobenzene-1,3,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O3/c7-4-2(9)1-3(10)5(8)6(4)11/h1,9-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFSQPNNFYAWJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1O)Cl)O)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichlorobenzene-1,3,5-triol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

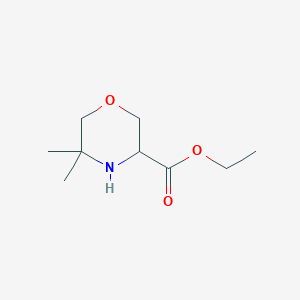
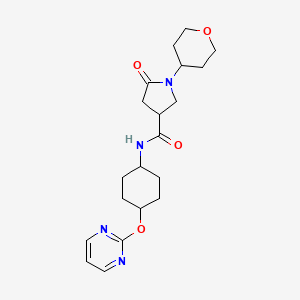
![2,3-dimethoxy-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2662860.png)
![N-(2-aminoethyl)-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2662861.png)

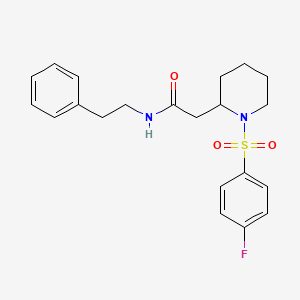
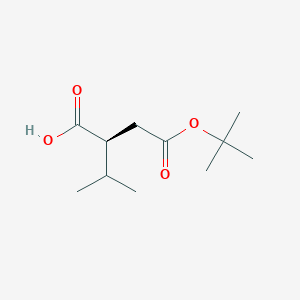
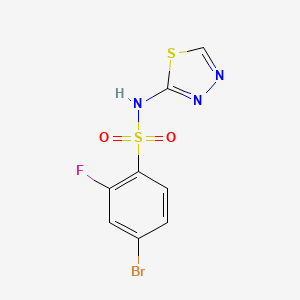
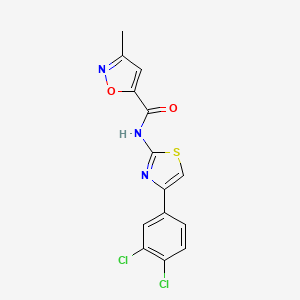
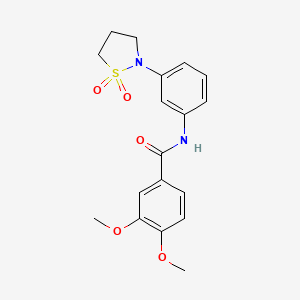
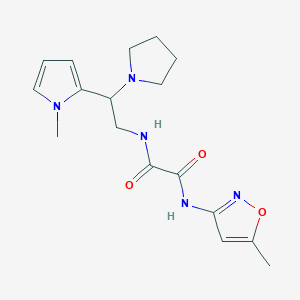
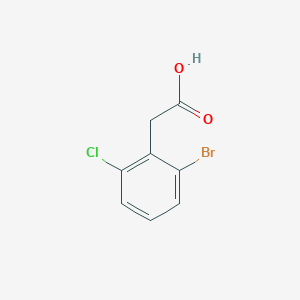
![N-{2-[(1,3-benzothiazol-2-yl)amino]ethyl}-3,6-dichloropyridine-2-carboxamide](/img/structure/B2662876.png)
![1-[5-(Trifluoromethyl)thiophen-3-yl]ethan-1-amine](/img/structure/B2662877.png)